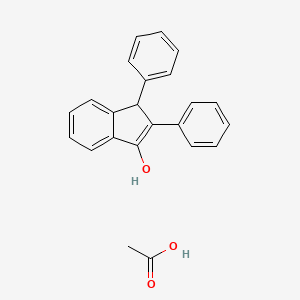
acetic acid;2,3-diphenyl-3H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,3-diphenyl-3H-inden-1-ol is a complex organic compound that features both acetic acid and indene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3-diphenyl-3H-inden-1-ol typically involves multiple steps, starting with the preparation of the indene derivative. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of indene with phenyl groups using a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, reacts with an indene derivative to form the desired product.
Oxidation and Reduction: Various oxidation and reduction steps are employed to introduce the hydroxyl group at the desired position on the indene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,3-diphenyl-3H-inden-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the indene ring structure.
Substitution: Various substituents can be introduced to the indene ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;2,3-diphenyl-3H-inden-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;2,3-diphenyl-3H-inden-1-ol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group and indene ring structure allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. Specific pathways and targets may include enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indene structure.
2-Phenylindene: A simpler indene derivative with one phenyl group.
3-Phenyl-2-propenoic acid: Another compound with a phenyl group and carboxylic acid functionality.
Uniqueness
Acetic acid;2,3-diphenyl-3H-inden-1-ol is unique due to its combination of acetic acid and indene structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
89624-50-0 |
|---|---|
Molecular Formula |
C23H20O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
acetic acid;2,3-diphenyl-3H-inden-1-ol |
InChI |
InChI=1S/C21H16O.C2H4O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16;1-2(3)4/h1-14,19,22H;1H3,(H,3,4) |
InChI Key |
PPCJQPHPGLQMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C2C3=CC=CC=C3C(=C2C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















